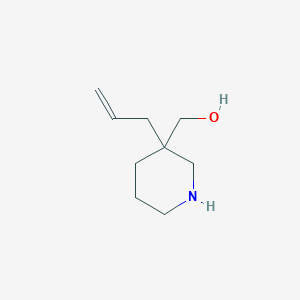

(3-Allyl-3-piperidinyl)methanol

Description

Properties

IUPAC Name |

(3-prop-2-enylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-4-9(8-11)5-3-6-10-7-9/h2,10-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBPYYCVASVMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key molecular and functional differences between (3-Allyl-3-piperidinyl)methanol and analogous compounds from the evidence:

Structural and Functional Differences

Substituent Effects: The allyl group in this compound introduces a reactive alkene moiety, enabling participation in cycloaddition or polymerization reactions. This contrasts with analogs like the benzyl (in ) or methyl (in ) groups, which are less reactive but may enhance lipophilicity. Amino (in ) and pyridinyl (in ) substituents confer distinct electronic and hydrogen-bonding properties, influencing solubility and biological activity.

Molecular Weight and Polarity: Lower molecular weight analogs (e.g., 1-Methylpiperidine-3-methanol, ) may exhibit higher volatility and simpler purification processes. Polar groups like hydroxymethyl or methoxy (in ) enhance water solubility compared to nonpolar substituents (e.g., benzyl in ).

Synthetic Utility :

- The pyridinyl derivative () is highlighted for pharmaceutical and material science applications due to its dual heterocyclic structure. In contrast, benzyl-substituted analogs () may serve as intermediates in fine chemical synthesis.

Preparation Methods

Synthesis of 3-Aminopiperidine Derivatives

Hydrogenation of protected piperidine intermediates:

For example, (R)-3-(benzyloxycarbonyl amino) piperidines can be hydrogenated using palladium on carbon (Pd/C) in methanol under mild hydrogen pressure at room temperature. This step removes protecting groups to yield (R)-3-amino piperidine with yields around 90% or higher.Cyclization and substitution reactions:

Starting from amino acids like D-ornithine hydrochloride, esterification and subsequent cyclization under controlled conditions yield Boc-protected 3-aminopiperidines. These can be deprotected and further functionalized.Reduction of piperidin-2-one derivatives:

(R)-3-aminopiperidin-2-one hydrochloride can be reduced using lithium aluminum hydride in tetrahydrofuran at controlled temperatures (~35 °C), followed by acid treatment to obtain (R)-3-aminopiperidine dihydrochloride.

The introduction of the allyl group onto the piperidine nitrogen or carbon is a critical step toward obtaining this compound.

N-Allylation

Reaction with allyl bromide:

Piperidine derivatives can be reacted with allyl bromide in polar aprotic solvents such as tetrahydrofuran, dimethylformamide, or acetonitrile, often under inert atmosphere (nitrogen) to avoid oxidation. Temperature control between 40 °C and 120 °C is typical, with reaction times ranging from 6 to 8 hours.Catalysts and conditions:

Palladium acetate with triphenylphosphine as ligand in tetrahydrofuran at 50 °C has been used to facilitate allylation with high selectivity and yields up to 75%.

| Reaction Parameter | Details |

|---|---|

| Solvents | Toluene, THF, DMF, acetonitrile |

| Atmosphere | Nitrogen (inert) preferred |

| Temperature | 40–120 °C (typically ~100 °C) |

| Catalyst | Pd(Ac)2 with triphenylphosphine |

| Reaction Time | 6–8 hours |

| Yield | ~75% with 97-98% selectivity |

Hydroxymethylation to Introduce the Methanol Group

The hydroxymethyl group (-CH2OH) at the 3-position can be introduced via nucleophilic substitution or reduction strategies on appropriately functionalized intermediates.

Although direct literature on hydroxymethylation of 3-allyl-piperidine is limited, common methods involve:

Formaldehyde addition: Reaction of the allyl-substituted piperidine with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Reduction of aldehyde or ester intermediates: Using reducing agents such as sodium borohydride or lithium aluminum hydride to convert aldehydes or esters to alcohols.

Purification typically involves extraction, crystallization, or fractional distillation depending on the compound's properties.

Representative Preparation Procedure Summary

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 3-aminopiperidine | Hydrogenation of Cbz-protected piperidine with Pd/C in MeOH under H2 | (R)-3-aminopiperidine, ~90% yield |

| 2 | N-Allylation | Reaction with allyl bromide in THF, Pd catalyst, 100 °C, N2 atmosphere | 3-allyl-piperidine derivative, ~75% yield |

| 3 | Hydroxymethylation | Reaction with formaldehyde or reduction of aldehyde intermediate | This compound |

| 4 | Purification | Extraction, crystallization, filtration | Pure target compound |

Research Findings and Notes

The use of polar aprotic solvents and inert atmosphere significantly improves allylation reaction yields and selectivity.

Catalyst choice such as Pd(Ac)2 with triphenylphosphine enhances reaction efficiency and product purity.

Control of temperature (generally between 40 °C and 120 °C) is crucial to avoid side reactions and maximize yield.

The preparation of the piperidine core with correct stereochemistry is essential for applications in pharmaceuticals, and thus, enantiomerically pure intermediates are often synthesized via chiral resolution or asymmetric synthesis.

The hydrogenation step for deprotection is typically performed at room temperature under atmospheric hydrogen pressure, providing high yields without over-reduction.

Q & A

Basic: What synthetic strategies are commonly employed for preparing (3-Allyl-3-piperidinyl)methanol, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves allylation of piperidine derivatives followed by functional group modifications. Key steps include:

- Allylation : Allyl groups can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, palladium-catalyzed allylic substitution using allyl stannanes (e.g., allyl tributyl stannane) under continuous-flow hydrogenation conditions may enhance selectivity and reduce byproducts .

- Hydrogenation : Lindlar catalysts or ligand-modified palladium nanoparticles are critical for partial hydrogenation of acetylenic intermediates to retain stereochemical integrity. Temperature (25–60°C) and solvent polarity (e.g., methanol vs. ether) significantly impact reaction rates and yields .

- Optimization : Reaction monitoring via GC-MS or HPLC ensures intermediate stability. Adjusting pH (neutral to mildly acidic) minimizes unwanted rearrangements, as seen in analogous propargyl alcohol systems .

Basic: Which analytical techniques are prioritized for characterizing this compound, and how are data interpreted?

Answer:

Characterization requires a multi-modal approach:

- Spectroscopy :

- NMR : H and C NMR identify allyl (δ 5.0–5.8 ppm) and piperidinyl protons (δ 2.5–3.5 ppm). H-C HMBC confirms connectivity between the allyl and piperidine moieties.

- IR : O-H stretches (3200–3600 cm) and C-O bonds (1050–1100 cm) validate the methanol group .

- Chromatography :

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Critical precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335). Dust suppression via wet methods minimizes airborne particulates .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., KMnO) to prevent exothermic reactions .

Advanced: How should researchers resolve contradictions in reported yields or stereochemical outcomes during synthesis?

Answer:

Contradictions often arise from:

- Catalyst Variability : Palladium nanoparticle size/distribution (5–20 nm) affects hydrogenation efficiency. Reproducibility requires strict control of catalyst preparation (e.g., ligand ratios in Pd NPs) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than protic solvents (e.g., methanol), altering stereoselectivity. Computational modeling (DFT) predicts solvent-accessible transition states .

- Data Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography for stereochemistry, kinetic studies for yield optimization) .

Advanced: What recent advancements utilize this compound in medicinal chemistry?

Answer:

Emerging applications include:

- Antimicrobial Agents : Structural analogs inhibit bacterial efflux pumps (e.g., against E. coli), with MIC values <10 µg/mL. Modifications at the allyl group enhance membrane permeability .

- Kinase Inhibitors : The piperidine moiety acts as a hinge-binding motif in ATP-competitive inhibitors (e.g., PI3Kα inhibitors). Methanol groups improve aqueous solubility (logP reduction by 0.5–1.0 units) .

- Prodrug Design : Esterification of the methanol group enables pH-sensitive release in tumor microenvironments .

Advanced: How can experimental design optimize biological activity studies of this compound derivatives?

Answer:

Key considerations:

- Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 µM) to calculate IC values. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS quantifies parent compound depletion over 60 minutes .

- In Silico Screening : Molecular docking (AutoDock Vina) prioritizes derivatives with high binding affinity (<-8.0 kcal/mol) to target proteins (e.g., EGFR) .

Advanced: What factors influence the stability of this compound under varying storage and reaction conditions?

Answer:

Stability is affected by:

- Temperature : Degradation accelerates above 25°C (TGA data shows 5% mass loss at 100°C). Lyophilization extends shelf life at -20°C .

- pH : Acidic conditions (pH <3) protonate the piperidine nitrogen, triggering ring-opening reactions. Neutral buffers (pH 7.4) maintain integrity .

- Light Exposure : UV-Vis studies show photooxidation of the allyl group under 254 nm light. Amber glassware or light-resistant containers are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.